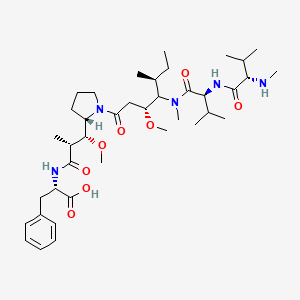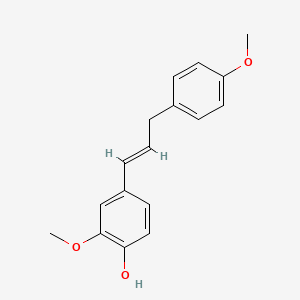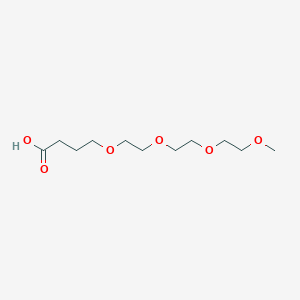
m-PEG4-(CH2)3-acid
Overview
Description
m-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. The compound is known for its hydrophilic properties, which enhance the solubility of the resulting molecules in aqueous media. This makes it a valuable linker in various chemical and biological applications, particularly in the field of bio-conjugation .
Mechanism of Action
Target of Action
This compound is a PEG linker containing a terminal carboxylic acid that can react with primary amine groups .
Mode of Action
m-PEG4-(CH2)3-acid interacts with its targets (primary amine groups) through the formation of a stable amide bond . This reaction occurs in the presence of activators such as EDC or HATU .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of a stable amide bond with primary amine groups . When used in the synthesis of PROTACs, this can lead to the selective degradation of target proteins .
Action Environment
The action of this compound is influenced by the presence of primary amine groups and activators such as EDC or HATU . The hydrophilic PEG spacer can increase the compound’s solubility in aqueous environments . .
Biochemical Analysis
Biochemical Properties
m-PEG4-(CH2)3-acid plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form these bonds . The hydrophilic PEG spacer in the structure of this compound increases solubility in aqueous media .
Cellular Effects
As a PEG-based PROTAC linker, this compound plays a significant role in the selective degradation of target proteins . This process leverages the intracellular ubiquitin-proteasome system, influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine group enables the selective degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-(CH2)3-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be carried out under various conditions, including the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may include steps such as purification through chromatography and verification of the product’s purity using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: m-PEG4-(CH2)3-acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary or secondary amines to form amide bonds. This reaction is facilitated by coupling agents like EDC, DCC (dicyclohexylcarbodiimide), or HATU .
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, HATU
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to mild heating, typically under inert atmosphere to prevent oxidation
Major Products: The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: m-PEG4-(CH2)3-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone. This enhances the solubility and stability of the resulting compounds .
Biology: In biological research, this compound is employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity. This is particularly useful in the development of therapeutic proteins and peptides .
Medicine: The compound is used in the formulation of drug delivery systems, where it helps in the conjugation of drugs to PEG, enhancing their solubility and bioavailability. This leads to improved therapeutic efficacy and reduced side effects .
Industry: In industrial applications, this compound is used in the production of PEGylated products, which are widely used in cosmetics, pharmaceuticals, and biotechnology .
Comparison with Similar Compounds
m-PEG4-(CH2)2-acid: Similar structure but with a shorter alkyl chain, leading to slightly different solubility and reactivity properties.
m-PEG4-(CH2)4-acid: Similar structure but with a longer alkyl chain, which may affect the flexibility and solubility of the resulting conjugates
Uniqueness: m-PEG4-(CH2)3-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over the properties of the resulting conjugates is required .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQFGVZYAYHZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



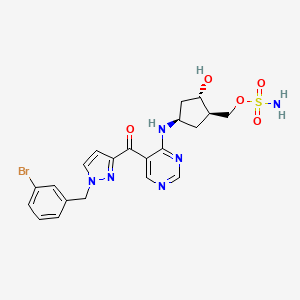
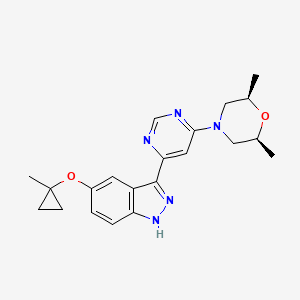

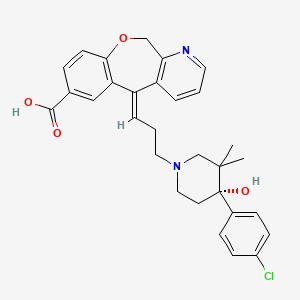
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
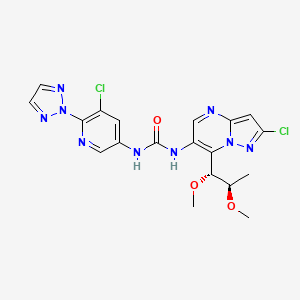
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
